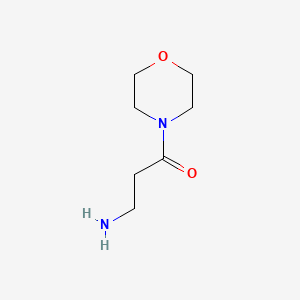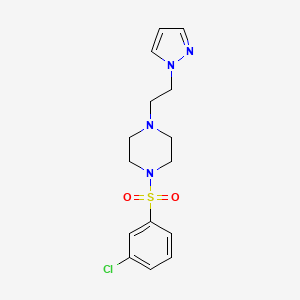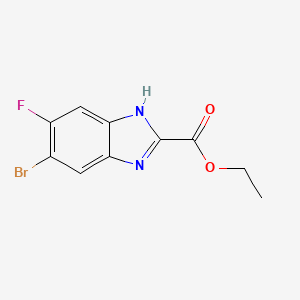
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is a complex compound that features zinc as the central metal ion coordinated with 2,2-dimethylpropanoate and 5-methyl-2H-pyridin-2-ide ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide under controlled conditions. One common method involves the use of zinc acetate as the zinc source, which reacts with 2,2-dimethylpropanoic acid and 5-methyl-2H-pyridin-2-ide in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Scientific Research Applications
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including Michael addition reactions and Suzuki-Miyaura coupling
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics
Industry: The compound is used in the development of advanced materials, including metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism by which zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide exerts its effects involves the coordination of zinc with the ligands, which influences the compound’s reactivity and stability. The molecular targets include various organic substrates that interact with the zinc center, leading to catalytic activity in reactions such as Michael addition and cross-coupling . The pathways involved often include electron transfer processes and coordination chemistry principles .
Comparison with Similar Compounds
Similar Compounds
- Zinc;1-chloro-4-methoxybenzene-5-ide;iodide
- Zinc;oxalate;2-pyridin-2-ylpyridine
- Zinc;2-amino-N’-(pyridin-2-ylmethylene)benzohydrazide
Uniqueness
Zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide is unique due to its specific ligand coordination, which imparts distinct catalytic properties and reactivity. Compared to similar compounds, it offers enhanced stability and efficiency in catalytic applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;5-methyl-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.C5H10O2.Zn/c1-6-3-2-4-7-5-6;1-5(2,3)4(6)7;/h2-3,5H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKMFDZVIYMZOE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2510908.png)
![3-{1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2510909.png)
![1-(4-methoxyphenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2510912.png)
![N-(2,4-difluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2510913.png)


![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)
![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)
